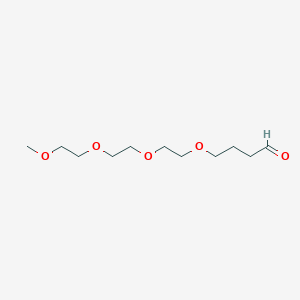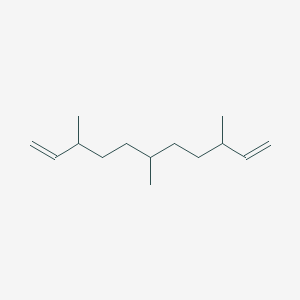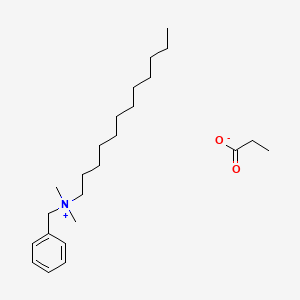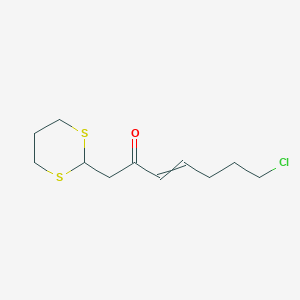
7-Chloro-1-(1,3-dithian-2-yl)hept-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-(1,3-dithian-2-yl)hept-3-en-2-one is a chemical compound known for its unique structure and properties. It contains a chlorine atom, a dithiane ring, and a heptenone chain, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(1,3-dithian-2-yl)hept-3-en-2-one typically involves the reaction of 1,3-dithiane with a suitable chlorinated heptenone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(1,3-dithian-2-yl)hept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
7-Chloro-1-(1,3-dithian-2-yl)hept-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(1,3-dithian-2-yl)hept-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A related compound with a similar dithiane ring structure.
Chlorinated Heptenones: Compounds with similar chlorinated heptenone chains.
Uniqueness
7-Chloro-1-(1,3-dithian-2-yl)hept-3-en-2-one is unique due to the combination of its chlorine atom, dithiane ring, and heptenone chain, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
923038-91-9 |
|---|---|
Molecular Formula |
C11H17ClOS2 |
Molecular Weight |
264.8 g/mol |
IUPAC Name |
7-chloro-1-(1,3-dithian-2-yl)hept-3-en-2-one |
InChI |
InChI=1S/C11H17ClOS2/c12-6-3-1-2-5-10(13)9-11-14-7-4-8-15-11/h2,5,11H,1,3-4,6-9H2 |
InChI Key |
SMFIVJZWKHZVQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)CC(=O)C=CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)
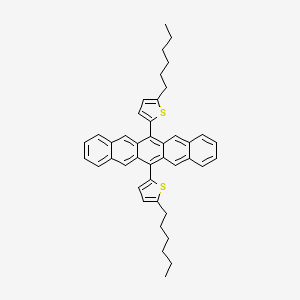

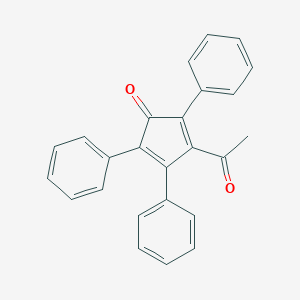
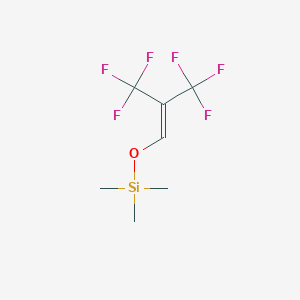
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
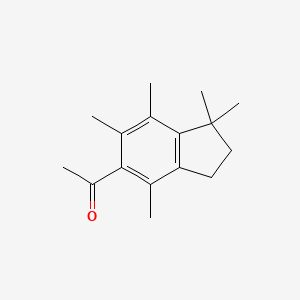

![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
